Cas no 2138409-74-0 (2-(3-Fluoro-4-methylphenyl)butanedioic acid)

2-(3-Fluoro-4-methylphenyl)butanedioic acid 化学的及び物理的性質
名前と識別子
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- EN300-704781
- 2-(3-fluoro-4-methylphenyl)butanedioic acid
- 2138409-74-0
- 2-(3-Fluoro-4-methylphenyl)butanedioic acid
-
- インチ: 1S/C11H11FO4/c1-6-2-3-7(4-9(6)12)8(11(15)16)5-10(13)14/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16)
- InChIKey: CIXAZSIKXJYDSB-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=CC(=C1)C(C(=O)O)CC(=O)O
計算された属性
- 精确分子量: 226.06413699g/mol
- 同位素质量: 226.06413699g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 74.6Ų
2-(3-Fluoro-4-methylphenyl)butanedioic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704781-1.0g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 1.0g |
$1070.0 | 2025-03-12 | |
Enamine | EN300-704781-2.5g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 2.5g |
$2100.0 | 2025-03-12 | |
Enamine | EN300-704781-0.25g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 0.25g |
$985.0 | 2025-03-12 | |
Enamine | EN300-704781-0.5g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 0.5g |
$1027.0 | 2025-03-12 | |
Enamine | EN300-704781-0.05g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 0.05g |
$900.0 | 2025-03-12 | |
Enamine | EN300-704781-5.0g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 5.0g |
$3105.0 | 2025-03-12 | |
Enamine | EN300-704781-0.1g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 0.1g |
$943.0 | 2025-03-12 | |
Enamine | EN300-704781-10.0g |
2-(3-fluoro-4-methylphenyl)butanedioic acid |
2138409-74-0 | 95.0% | 10.0g |
$4606.0 | 2025-03-12 |
2-(3-Fluoro-4-methylphenyl)butanedioic acid 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9. Book reviews
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
2-(3-Fluoro-4-methylphenyl)butanedioic acidに関する追加情報
Recent Advances in the Study of 2-(3-Fluoro-4-methylphenyl)butanedioic acid (CAS: 2138409-74-0)
2-(3-Fluoro-4-methylphenyl)butanedioic acid (CAS: 2138409-74-0) is a fluorinated aromatic dicarboxylic acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The presence of both a fluorine atom and a methyl group on the phenyl ring, along with the dicarboxylic acid moiety, makes this molecule a promising candidate for further investigation in the context of drug design and discovery.
Recent research has focused on the synthesis and characterization of 2-(3-Fluoro-4-methylphenyl)butanedioic acid, with particular emphasis on optimizing its yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that employs palladium-catalyzed cross-coupling reactions, achieving a yield of over 85% with high enantiomeric purity. This advancement is critical for ensuring the compound's availability for further pharmacological testing and potential scale-up for industrial applications.
In addition to synthetic improvements, the pharmacological profile of 2-(3-Fluoro-4-methylphenyl)butanedioic acid has been explored in the context of its potential as an anti-inflammatory agent. Preclinical studies conducted in murine models have demonstrated that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may hold promise for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.
Another area of interest is the compound's potential role in oncology. Preliminary in vitro studies have indicated that 2-(3-Fluoro-4-methylphenyl)butanedioic acid may possess anti-proliferative properties against certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers hypothesize that the compound's ability to modulate key signaling pathways, such as the MAPK and PI3K/AKT pathways, may underlie its observed effects. While these results are promising, additional research is needed to confirm these findings and explore the compound's efficacy in more complex models, such as xenograft studies.
Beyond its direct pharmacological applications, 2-(3-Fluoro-4-methylphenyl)butanedioic acid has also been investigated as a building block for the development of more complex drug molecules. Its structural versatility allows for the introduction of various functional groups, enabling the creation of derivatives with tailored properties. For instance, recent work has explored its use in the synthesis of prodrugs designed to improve bioavailability and target specificity. These efforts highlight the compound's potential as a valuable tool in the medicinal chemist's arsenal.
In conclusion, 2-(3-Fluoro-4-methylphenyl)butanedioic acid (CAS: 2138409-74-0) represents a promising compound with diverse applications in drug discovery and development. Recent advances in its synthesis, coupled with emerging evidence of its pharmacological activities, underscore its potential as a therapeutic agent and a versatile chemical scaffold. Future research should focus on further elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in clinical settings. As the field continues to evolve, this compound is likely to remain a focal point of interest for researchers in the chemical, biological, and pharmaceutical sciences.
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